5-Ethynyl-1H-pyrazole
Overview
Description
5-Ethynyl-1H-pyrazole is a heterocyclic compound with the empirical formula C5H4N2. It has a molecular weight of 92.10 . It is a member of the pyrazole family, which are compounds containing a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Other methods include one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The SMILES string representation of the molecule is C#Cc1ccn[nH]1 .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Pyrazole Derivatives
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .
Applications of Pyrazole Derivatives
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Medicinal Chemistry and Drug Discovery Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
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Agrochemistry In the field of agrochemistry, pyrazoles are used due to their bioactive properties .
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Coordination Chemistry Pyrazoles are also used in coordination chemistry .
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Organometallic Chemistry In organometallic chemistry, pyrazoles are used for various reactions .
Synthesis of Pyrazole Derivatives
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
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Organic Synthesis Pyrazole structures have intriguing applications in organic synthesis, where they act as both a directing and transforming group . They are fundamental elements present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
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Photoluminescent and Photorefractive Materials Certain pyrazoline compounds, which are derivatives of pyrazole, have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance. They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
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Transition Metal Chemosensors Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors have remarkable photophysical properties, pH sensitivity, solvatochromic behavior, high quantum yields, and nonlinear optical behavior . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
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Biosensing Systems Pyrazole derivatives are used in the construction of biosensing systems to sense target biomolecules such as detection of SARS-COV-2 RNA . They are also used in the development of chip based potentiometric sensor for Zika Virus .
Future Directions
properties
IUPAC Name |
5-ethynyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWLAMMSCRRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1H-pyrazole | |
CAS RN |
23486-70-6 | |
Record name | 5-ethynyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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